molecular formula C18H28O2 B14587913 2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol CAS No. 61393-22-4

2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol

Cat. No.: B14587913
CAS No.: 61393-22-4
M. Wt: 276.4 g/mol
InChI Key: CRQJZTCUYGAIKO-UHFFFAOYSA-N
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Description

2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol can be achieved through several methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds that react with carbonyl compounds to form alcohols . The reaction typically involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis to yield the desired phenol.

Industrial Production Methods

Industrial production of phenols often involves the oxidation of aryl silanes or the hydrolysis of phenolic esters or ethers . These methods are scalable and can produce large quantities of phenols with high purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols, nitrophenols

Mechanism of Action

The mechanism of action of 2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol involves its interaction with various molecular targets. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress . This antioxidant activity is crucial in preventing cellular damage and has implications in various diseases and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenol, with a single hydroxyl group attached to a benzene ring.

    Cresol: Phenol with a methyl group attached to the benzene ring.

    Hydroquinone: Phenol with two hydroxyl groups in para positions.

Uniqueness

2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol is unique due to its complex structure, which includes multiple functional groups that enhance its reactivity and potential applications. The presence of the butyl and methyl groups, along with the hydroxyl and enone functionalities, provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

61393-22-4

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

2-(4-butan-2-yl-4-hydroxy-5-methylhept-2-en-2-yl)phenol

InChI

InChI=1S/C18H28O2/c1-6-14(4)18(20,15(5)7-2)12-13(3)16-10-8-9-11-17(16)19/h8-12,14-15,19-20H,6-7H2,1-5H3

InChI Key

CRQJZTCUYGAIKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C=C(C)C1=CC=CC=C1O)(C(C)CC)O

Origin of Product

United States

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